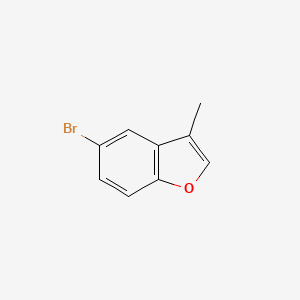

5-Bromo-3-methylbenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQQUDYWELWUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491577 | |

| Record name | 5-Bromo-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33118-85-3 | |

| Record name | 5-Bromo-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Bromo-3-methylbenzofuran, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the core synthetic strategy, experimental protocols, and quantitative data presented in a clear, structured format to facilitate research and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a methyl group on the benzofuran core, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. This guide focuses on a robust and widely applicable two-step synthesis route commencing from readily available starting materials.

Core Synthesis Pathway

The most common and efficient synthesis of this compound proceeds through a two-step sequence:

-

Williamson Ether Synthesis: The initial step involves the formation of an aryl ether, 1-(4-bromophenoxy)propan-2-one, through the reaction of 4-bromophenol with chloroacetone. This reaction is typically carried out in the presence of a base to deprotonate the phenol, facilitating nucleophilic attack on the electrophilic carbon of chloroacetone.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The intermediate ketone, 1-(4-bromophenoxy)propan-2-one, undergoes an acid-catalyzed intramolecular cyclization to form the final product, this compound. Polyphosphoric acid (PPA) is a commonly employed catalyst for this type of ring closure, promoting the electrophilic attack of the carbonyl carbon onto the aromatic ring.

The logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and can be adapted for the synthesis of this compound.

Step 1: Synthesis of 1-(4-bromophenoxy)propan-2-one

Materials:

-

4-Bromophenol

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1-(4-bromophenoxy)propan-2-one, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Materials:

-

1-(4-bromophenoxy)propan-2-one

-

Polyphosphoric Acid (PPA)

-

Ice-water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Add 1-(4-bromophenoxy)propan-2-one (1.0 eq) to polyphosphoric acid (10-20 eq by weight).

-

Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. The yield data is based on typical outcomes for analogous reactions.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromophenol | Chloroacetone | K₂CO₃ | Acetone | Reflux (~56) | 12-18 | 85-95 |

| 2 | 1-(4-bromophenoxy)propan-2-one | - | Polyphosphoric Acid | - | 80-100 | 2-4 | 70-85 |

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a clear, logical progression from starting materials to the final product. The key transformation in the second step is an intramolecular electrophilic aromatic substitution, a fundamental reaction in organic synthesis. The mechanism is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon as an electrophile. This is followed by the nucleophilic attack of the aromatic ring to form a six-membered ring intermediate, which then rearomatizes through the loss of a proton to yield the benzofuran ring system.

The following diagram illustrates the key chemical transformations in the synthesis pathway:

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this pathway suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The versatility of the final product as a synthetic intermediate underscores the importance of this methodology for the advancement of drug discovery and materials science. Further optimization of reaction conditions, such as catalyst loading and reaction time, may lead to improved yields and process efficiency.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-methylbenzofuran (CAS No: 33118-85-3), a key intermediate in various synthetic pathways.[1][2][3] This document details its fundamental chemical and physical characteristics, outlines plausible experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Core Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. Its structure, featuring a benzofuran core with a bromine atom at the 5-position and a methyl group at the 3-position, imparts specific reactivity and physical characteristics that are crucial for its application in organic synthesis. The bromine atom, for instance, provides a reactive site for cross-coupling reactions, while the methyl group influences its solubility and steric profile.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO | [2][3] |

| Molecular Weight | 211.05 g/mol | [2] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature | [3] |

| InChI | InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | [2] |

| InChIKey | MRQQUDYWELWUQO-UHFFFAOYSA-N | [2] |

| SMILES | CC1=COC2=C1C=C(C=C2)Br | [2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach can be derived from established methods for analogous benzofuran derivatives.

Synthesis of this compound

A plausible synthetic route involves the reaction of a substituted phenol with an α-haloketone, a common method for constructing the benzofuran ring system.

Materials:

-

4-Bromophenol

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

O-Alkylation: To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add chloroacetone (1.1 eq) dropwise and reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture and filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate. Concentrate the organic layer to obtain the crude aryloxyacetone intermediate.

-

Cyclization: Add the crude intermediate to polyphosphoric acid. Heat the mixture at 100-120°C for 2-4 hours, monitoring by TLC.

-

Final Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Characterization Protocols

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The methyl protons would likely appear as a singlet around δ 2.0-2.5 ppm. The aromatic protons will appear as a set of multiplets in the δ 7.0-8.0 ppm region, with coupling patterns indicative of their substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm region, while the methyl carbon will appear at a higher field, around δ 10-20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands. Key expected peaks include C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1200 cm⁻¹). The C-Br stretch is expected in the lower frequency region (around 500-600 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

References

5-Bromo-3-methylbenzofuran (CAS: 33118-85-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-3-methylbenzofuran, a key intermediate in organic synthesis with significant potential in the fields of medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed, plausible experimental protocol for its synthesis, and presents its characteristic spectroscopic data.

Core Compound Properties

This compound is a halogenated heterocyclic compound. The presence of the bromine atom at the 5-position and the methyl group at the 3-position of the benzofuran ring system imparts specific reactivity and physical characteristics that make it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 33118-85-3 | [2] |

| Molecular Formula | C₉H₇BrO | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Appearance | Liquid | [3] |

| InChI | InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | [2] |

| SMILES | CC1=COC2=C1C=C(C=C2)Br | [2] |

Synthesis Protocol: A Plausible Approach

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one

-

To a solution of 4-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add 1-chloropropan-2-one (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 1-(4-bromophenoxy)propan-2-one, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

-

Add the crude 1-(4-bromophenoxy)propan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the ketone).

-

Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.2-2.4 ppm. The proton at position 2 of the benzofuran ring should appear as a singlet or a narrow multiplet around δ 7.4-7.6 ppm. The aromatic protons on the benzene ring will exhibit a characteristic splitting pattern. The proton at position 4, adjacent to the bromine, will likely be a doublet, while the protons at positions 6 and 7 will appear as a doublet and a doublet of doublets, respectively, in the range of δ 7.2-7.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 10-15 ppm. The carbons of the benzofuran ring system will resonate in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine atom (C5) is expected to have a chemical shift around δ 115-120 ppm.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The expected molecular ion peaks would be at m/z 210 and 212.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C stretching of the aromatic and furan rings (around 1450-1600 cm⁻¹), and the C-O-C stretching of the furan ether linkage (around 1050-1250 cm⁻¹). A band corresponding to the C-Br stretching may be observed in the lower frequency region (around 500-600 cm⁻¹).

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While there is no specific information in the public domain detailing the direct modulation of signaling pathways by this compound itself, its derivatives are being investigated for a variety of therapeutic applications. The general workflow for investigating the biological activity of novel compounds derived from this scaffold is presented below.

References

Structural Elucidation of 5-Bromo-3-methyl-1-benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-3-methyl-1-benzofuran (CAS No: 33118-85-3). The document details the spectroscopic data and methodologies used to confirm the chemical structure of this important synthetic intermediate.

Molecular Structure and Properties

5-Bromo-3-methyl-1-benzofuran is a halogenated heterocyclic compound with a molecular formula of C₉H₇BrO and a molecular weight of 211.06 g/mol . The structure consists of a benzofuran core substituted with a bromine atom at the 5-position and a methyl group at the 3-position. It is typically a liquid at room temperature. The presence of the bromine atom and the benzofuran scaffold makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Spectroscopic Data for Structural Confirmation

The structural confirmation of 5-Bromo-3-methyl-1-benzofuran is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-3-methyl-1-benzofuran

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.67 | d | 1.77 | 1 | H-4 |

| 7.45 - 7.38 | m | - | 2 | H-2, H-6 |

| 7.38 - 7.32 | m | - | 1 | H-7 |

| 2.24 | d | 1.26 | 3 | -CH₃ |

Experimental Protocol: A sample of 5-Bromo-3-methyl-1-benzofuran is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon NMR spectroscopy identifies the number of unique carbon atoms and provides insight into their chemical environment. The following data is based on spectral prediction due to the limited availability of experimental data in the public domain.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-3-methyl-1-benzofuran

| Chemical Shift (δ) ppm | Carbon Assignment |

| 154.1 | C-7a |

| 144.9 | C-2 |

| 129.7 | C-3a |

| 126.8 | C-6 |

| 123.5 | C-4 |

| 115.3 | C-5 |

| 112.9 | C-7 |

| 112.4 | C-3 |

| 9.4 | -CH₃ |

Experimental Protocol (General): A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of 100 MHz. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Mass Spectrometry Data for 5-Bromo-3-methyl-1-benzofuran

| m/z | Interpretation |

| 210/212 | Molecular ion peak [M]⁺ and [M+2]⁺, characteristic isotopic pattern for bromine |

| 195/197 | [M-CH₃]⁺ |

| 131 | [M-Br]⁺ |

| 102 | [M-Br-CHO]⁺ |

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 5-Bromo-3-methyl-1-benzofuran

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl ether |

| ~800 | C-H bend | Aromatic (out-of-plane) |

| ~600 | C-Br stretch | Aryl bromide |

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Synthesis of 5-Bromo-3-methyl-1-benzofuran

The synthesis of 5-Bromo-3-methyl-1-benzofuran can be achieved through the cyclization of an appropriate precursor.

Experimental Protocol: A solution of [(2-acetyl-4-bromophenyl)oxy]acetic acid (1.648 mmol) in acetic acid (2.075 mL) is treated with sodium acetate (9.89 mmol) and acetic anhydride (21.42 mmol). The reaction solution is heated with stirring to 140 °C for 3.5 hours. After cooling, the mixture is diluted with water and ethyl acetate and washed with 1N aqueous NaOH until the aqueous phase is basic (pH~12). The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product as an oil.

Visualizations

Molecular Structure

Caption: Molecular structure of 5-Bromo-3-methyl-1-benzofuran.

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of the target compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-bromo-3-methyl-1-benzofuran

This technical guide provides a comprehensive overview of the chemical reactivity centered on the C5 bromine atom of 5-bromo-3-methyl-1-benzofuran. This compound serves as a valuable building block in medicinal chemistry and materials science, with the bromine atom acting as a versatile functional handle for molecular diversification. This document details key transformations, including palladium-catalyzed cross-coupling reactions and other conversions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Profile

The bromine atom at the 5-position of the 3-methyl-1-benzofuran scaffold is analogous to a typical aryl bromide. The benzofuran ring system is electron-rich, which can influence the reactivity of the C-Br bond. The primary mode of reactivity for this functional group is through transition-metal-catalyzed cross-coupling reactions, where the C-Br bond is readily activated by a palladium(0) catalyst.

Direct nucleophilic aromatic substitution (SNAr) at this position is generally disfavored due to the absence of strong electron-withdrawing groups ortho or para to the bromine atom, which are typically required to stabilize the Meisenheimer complex intermediate. However, transformations via organometallic intermediates, such as those formed through lithium-halogen exchange, provide an alternative route to functionalization.

An In-depth Technical Guide to 5-Bromo-3-methylbenzofuran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylbenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a benzofuran core substituted with a bromine atom and a methyl group, provides a unique combination of reactivity and lipophilicity, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The benzofuran scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, antifungal, and anti-inflammatory activities.[2][3][4] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of the biological activities associated with brominated benzofuran derivatives.

Molecular and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.05 g/mol |

| CAS Number | 33118-85-3 |

| Appearance | Liquid |

| InChI Key | MRQQUDYWELWUQO-UHFFFAOYSA-N |

Data sourced from PubChem and commercial supplier information.[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted phenols. Below are detailed experimental protocols for the synthesis of related benzofuran structures, which can be adapted for the specific synthesis of this compound.

General Synthetic Workflow for Substituted Benzofurans

A common strategy for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-halo ketone followed by an intramolecular cyclization. This workflow is illustrated in the diagram below.

Caption: General synthetic workflow for substituted benzofurans.

Experimental Protocol: Synthesis of (3-Methylbenzofuran-2-yl)(phenyl)methanone (A Precursor to Brominated Derivatives)

This protocol describes the synthesis of a 2-acyl-3-methylbenzofuran, which can be subsequently brominated.

Materials:

-

2′-Hydroxyacetophenone

-

2-Bromoacetophenone

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethanol

Procedure:

-

A mixture of 2′-hydroxyacetophenone (5 mmol), 2-bromoacetophenone (5 mmol), and potassium carbonate (6 mmol) is stirred in acetonitrile under reflux for 4 hours.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is completely evaporated under reduced pressure.

-

The resulting solid is washed with water, filtered, and dried.

-

The crude product is then crystallized from ethanol to yield (3-methylbenzofuran-2-yl)(phenyl)methanone.[6]

Experimental Protocol: Bromination of the Benzofuran Ring

This protocol outlines a general method for the bromination of a benzofuran derivative, which can be adapted for the synthesis of this compound.

Materials:

-

Substituted 3-methylbenzofuran

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid or Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator, if using CCl₄)

Procedure:

-

The starting benzofuran derivative is dissolved in a suitable solvent such as acetic acid or carbon tetrachloride.

-

N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid is added dropwise to the reaction mixture.

-

If using NBS in CCl₄, a radical initiator like benzoyl peroxide may be added, and the reaction is typically refluxed for several hours.[6]

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (to quench excess bromine) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the brominated benzofuran.[7]

Spectroscopic Data

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| Furan-H (position 2) | ~7.5 | Singlet |

| Methyl-H (position 3) | ~2.3 | Singlet |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~115 |

| Aromatic C-H | 110 - 130 |

| Furan C-O (C7a) | ~155 |

| Furan C-O (C2) | ~145 |

| Furan C-C (C3a) | ~130 |

| Furan C-C (C3) | ~118 |

| Methyl C | ~10 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Biological Activity and Applications in Drug Discovery

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4] The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, often enhancing their therapeutic potential.

Anticancer Activity

Several studies have reported the cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines.[2] For instance, certain 2-acyl-3-methylbenzofuran derivatives have shown promising activity. While the specific signaling pathways modulated by this compound are not yet elucidated, related compounds are known to interfere with key cellular processes involved in cancer progression.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by bioactive benzofuran derivatives, leading to apoptosis in cancer cells.

Caption: Hypothetical signaling pathway targeted by a benzofuran derivative.

Antimicrobial and Antifungal Activities

Derivatives of benzofuran have also demonstrated significant antimicrobial and antifungal properties.[3][8] The lipophilic nature of the benzofuran ring, enhanced by the methyl group, allows for effective penetration of microbial cell membranes. The electrophilic character introduced by the bromine atom may contribute to the inactivation of essential microbial enzymes.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis with significant potential for the development of new therapeutic agents. Its well-defined chemical properties and the reactivity of its functional groups allow for a wide range of chemical transformations. Further exploration of the biological activities of its derivatives is warranted and may lead to the discovery of novel drug candidates with improved efficacy against cancer and microbial infections. This guide provides a foundational resource for researchers to facilitate their work with this important class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5-Bromo-3-methyl-1-benzofuran | 33118-85-3 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Profile

5-Bromo-3-methylbenzofuran is a halogenated aromatic compound. Its structure, featuring a benzofuran core, a methyl group, and a bromine atom, suggests it is a relatively nonpolar to weakly polar molecule. Based on the principle of "like dissolves like," it is anticipated to have higher solubility in nonpolar and moderately polar organic solvents, with low solubility in highly polar solvents such as water.[1][2] The presence of the benzofuran ring system, a common scaffold in bioactive molecules, makes understanding its stability and solubility critical for research and development.[3][4]

Solubility Profile

Accurate solubility data is fundamental for various applications, including reaction chemistry, formulation development, and preclinical studies.[1]

Quantitative Solubility Data

The following table is a template for researchers to populate with experimentally determined solubility data for this compound. This structured format facilitates easy comparison across different solvent systems.

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility (mg/mL at 25°C) |

| Non-Polar | Hexane | 86.18 | 0.1 | Data not available |

| Toluene | 92.14 | 2.4 | Data not available | |

| Moderately Polar | Dichloromethane (DCM) | 84.93 | 3.1 | Data not available |

| Diethyl Ether | 74.12 | 2.8 | Data not available | |

| Ethyl Acetate | 88.11 | 4.4 | Data not available | |

| Polar Aprotic | Acetone | 58.08 | 5.1 | Data not available |

| Acetonitrile (MeCN) | 41.05 | 5.8 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | Data not available | |

| Polar Protic | Methanol | 32.04 | 5.1 | Data not available |

| Ethanol | 46.07 | 4.3 | Data not available | |

| Water | 18.02 | 10.2 | Data not available |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[1][5]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.[5]

-

Solvent Addition: Add a known volume of each selected solvent to its respective vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place them in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to permit the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.[5]

-

Analysis: Dilute the filtered sample with a known volume of a suitable mobile phase. Analyze the concentration of the compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Stability Profile and Forced Degradation

Stability testing is crucial for establishing a re-test period or shelf life and recommended storage conditions for a drug substance.[6][7] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8][9][10]

Summary of Forced Degradation Studies

This table outlines the typical conditions for forced degradation studies and should be populated with experimental observations for this compound.

| Stress Condition | Reagent/Condition Details | Time (hours) | % Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24, 48, 72 | Data not available | Hydrolysis of ether linkage, reactions involving the bromine substituent |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24, 48, 72 | Data not available | Saponification, potential nucleophilic substitution of bromine |

| Oxidation | 3% H₂O₂, RT | 24, 48, 72 | Data not available | Oxidation of the furan ring, formation of N-oxides or other oxidized species |

| Thermal | 80°C (Dry Heat) | 24, 48, 72 | Data not available | General decomposition |

| Photolytic | ICH Q1B conditions (UV/Vis light) | Per ICH Q1B | Data not available | Photodegradation, potential dehalogenation or rearrangement |

Experimental Protocols for Forced Degradation Studies

Objective: To induce degradation of this compound under various stress conditions to assess its intrinsic stability and develop a stability-indicating method. A degradation level of 5-20% is generally considered appropriate for these studies.[11]

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., Acetonitrile:Water 1:1).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration for analysis.

-

Analyze all samples, including an unstressed control, using a stability-indicating HPLC method to determine the percentage of degradation and detect any degradation products.

Specific Protocols:

-

Acid/Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 1.0 M HCl and 1.0 M NaOH, respectively, to achieve a final acid/base concentration of approximately 0.5 M.[11][12]

-

If no degradation is observed at room temperature, heat the solutions at a controlled temperature (e.g., 60°C).[11]

-

After exposure, cool the samples to room temperature and neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl.

-

-

Oxidative Degradation:

-

Treat the stock solution with a sufficient volume of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature.

-

Monitor the reaction closely as oxidation can proceed rapidly.

-

-

Thermal Degradation:

-

For solid-state studies, place the compound in a controlled temperature oven (e.g., 80°C).

-

For solution-state studies, heat the stock solution in a sealed vial in a stability chamber or oven.

-

-

Photostability:

-

Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[6]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Visualization: Forced Degradation Study Logic

Conclusion

This guide outlines the essential theoretical and practical framework for determining the solubility and stability of this compound. While specific experimental data is not currently in the public domain, the provided protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer robust methodologies for researchers.[1][10] The execution of these experiments is a critical step in the characterization of this compound, providing foundational data necessary for its application in drug development and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. drishtiias.com [drishtiias.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. biopharminternational.com [biopharminternational.com]

- 9. veeprho.com [veeprho.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. rjptonline.org [rjptonline.org]

The Discovery and Enduring Legacy of Benzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone in the landscape of medicinal chemistry and materials science. First isolated and synthesized in the 19th century, its derivatives have since been identified in a plethora of natural products and have become the blueprint for a vast array of synthetic molecules with profound biological activities. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of benzofuran derivatives. It delves into detailed experimental protocols of seminal synthetic methods, presents quantitative data on their synthesis and biological activities, and elucidates their mechanisms of action through key signaling pathways, offering a vital resource for professionals engaged in the pursuit of novel therapeutics and functional materials.

A Journey Through Time: The Discovery and Historical Development of Benzofuran Chemistry

The story of benzofuran begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. The parent compound, benzofuran (initially referred to as coumarone), was first successfully synthesized in 1870 by the eminent English chemist, Sir William Henry Perkin.[1][2][3] His pioneering work involved the treatment of coumarin with bromine followed by reaction with alcoholic potash, a process now famously known as the Perkin rearrangement.[1][2] This groundbreaking synthesis opened the door to the exploration of a new class of heterocyclic compounds.

Early research in the late 19th and early 20th centuries focused on elucidating the structure of benzofuran and developing new synthetic routes. These early methods, while foundational, were often characterized by harsh reaction conditions and limited substrate scope. The evolution of synthetic organic chemistry in the 20th century brought about a paradigm shift, with the introduction of more sophisticated and efficient methods for constructing the benzofuran core and its derivatives. The advent of transition-metal catalysis, particularly palladium- and copper-catalyzed reactions, in the latter half of the 20th century revolutionized the field, enabling the synthesis of a diverse range of functionalized benzofurans with high precision and yields.[3]

The discovery of naturally occurring benzofuran derivatives with potent biological activities further fueled interest in this scaffold. Compounds isolated from various plant species demonstrated a wide array of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities, establishing benzofuran as a privileged scaffold in drug discovery.[4][5]

The Art of Synthesis: From Classical Reactions to Modern Catalysis

The synthetic versatility of the benzofuran core has led to the development of a rich and diverse armamentarium of synthetic methodologies. This section details the experimental protocols for key historical and modern synthetic strategies.

The Perkin Rearrangement: A Historical Cornerstone

Conceptual Experimental Protocol for the Perkin Rearrangement:

-

Step 1: Halogenation of Coumarin. A substituted coumarin is treated with a halogenating agent, such as bromine, to introduce a halogen atom at the 2-position of the coumarin ring.

-

Step 2: Base-Mediated Ring Contraction. The resulting 2-halocoumarin is then subjected to a strong base, typically alcoholic potassium hydroxide. This induces a ring-opening of the lactone, followed by an intramolecular nucleophilic substitution, leading to the formation of the benzofuran-2-carboxylic acid.

-

Step 3: Decarboxylation (Optional). The resulting carboxylic acid can be decarboxylated, often by heating, to yield the corresponding benzofuran.

Modern Catalytic Approaches: The Power of Palladium and Copper

The development of transition-metal-catalyzed cross-coupling reactions has provided highly efficient and versatile routes to substituted benzofurans. The Sonogashira coupling, in particular, has emerged as a powerful tool.

Detailed Experimental Protocol for a Palladium/Copper-Catalyzed Synthesis of 2-Arylbenzofurans:

-

Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) in a suitable solvent such as triethylamine (5 mL) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser, is added the terminal alkyne (1.2 mmol).

-

Catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol) are then added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Quantitative Insights: A Summary of Synthetic and Biological Data

The following tables provide a structured overview of quantitative data related to the synthesis and biological activity of representative benzofuran derivatives.

Table 1: Comparison of Historical and Modern Synthetic Methods for Benzofuran Synthesis

| Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Perkin Rearrangement (Conceptual) | Coumarin | 1. Br₂, 2. Alcoholic KOH, heat | Not specified in historical accounts | [Perkin, 1870] |

| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarins | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | >90% | [Modern Protocol] |

| Palladium/Copper-Catalyzed Sonogashira Coupling | o-Iodophenols, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Triethylamine, Reflux | 80-95% | [Modern Catalytic Method] |

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Signaling Pathway Targeted | Reference |

| Benzofuran Derivative 26 | MCF-7 (Breast Cancer) | 0.057 | PI3K/Akt/mTOR | [1] |

| Benzofuran Derivative 36 | MCF-7 (Breast Cancer) | 0.051 | PI3K/Akt/mTOR | [1] |

| Piperazine/Benzofuran Hybrid 5d | RAW264.7 (Macrophage) - Anti-inflammatory | 52.23 (NO inhibition) | NF-κB and MAPK | [4] |

| Benzofuran-disulfide V40 | Xanthomonas oryzae pv. oryzae | 0.28 (EC₅₀, µg/mL) | Not specified | [6] |

Unraveling the Mechanism: Signaling Pathways and Biological Actions

The diverse biological activities of benzofuran derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Key Survival Pathways

Many benzofuran derivatives exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. A significant number of these compounds exert their effects by targeting the PI3K/Akt/mTOR signaling pathway , a critical cascade that regulates cell growth, survival, and metabolism, and is often hyperactivated in cancer.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Anti-inflammatory Action: Modulating Inflammatory Cascades

Chronic inflammation is a hallmark of many diseases. Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways .[4] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Caption: Modulation of NF-κB and MAPK signaling by benzofurans.

Experimental Workflows: A Guide to Synthesis and Evaluation

The development of novel benzofuran derivatives follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for benzofuran drug discovery.

Conclusion and Future Directions

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in drug discovery, the journey of the benzofuran ring system is a testament to the enduring power of chemical synthesis and the intricate relationship between structure and function. The continuous development of novel synthetic methodologies has enabled the creation of a vast chemical space of benzofuran derivatives, leading to the identification of compounds with potent and diverse biological activities. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways implicated in human diseases, provides a rational basis for the design of next-generation therapeutics. As our understanding of the molecular basis of disease deepens, the benzofuran scaffold is poised to remain a fertile ground for the discovery of innovative medicines that will shape the future of healthcare. Future research will likely focus on the development of highly selective and potent benzofuran derivatives, leveraging computational modeling and structure-activity relationship studies to optimize their therapeutic profiles. Furthermore, exploring novel drug delivery systems and combination therapies will be crucial in maximizing the clinical potential of this remarkable class of compounds.

References

- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-Bromo-3-methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Bromo-3-methylbenzofuran. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of analogous benzofuran derivatives and established spectroscopic theory.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.65 | d | ~1.8 | 1H | H-4 |

| ~7.35 | dd | ~8.6, 1.8 | 1H | H-6 |

| ~7.30 | d | ~8.6 | 1H | H-7 |

| ~7.20 | q | ~1.2 | 1H | H-2 |

| ~2.25 | d | ~1.2 | 3H | -CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons will exhibit splitting patterns characteristic of a tri-substituted benzene ring. The quartet for H-2 and the doublet for the methyl group are due to four-bond coupling (allylic-type coupling).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~154.0 | C-7a |

| ~142.0 | C-2 |

| ~130.0 | C-3a |

| ~128.0 | C-6 |

| ~125.0 | C-4 |

| ~115.0 | C-5 |

| ~112.0 | C-7 |

| ~110.0 | C-3 |

| ~9.0 | -CH₃ |

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, 1480, 1450 | Medium to Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-O-C asymmetric stretch (furan ring) |

| ~1050 | Strong | C-O-C symmetric stretch (furan ring) |

| ~800-880 | Strong | C-H out-of-plane bending (aromatic) |

| ~550-650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 181/183 | Moderate | [M - CHO]⁺ |

| 131 | Moderate | [M - Br]⁺ |

| 102 | Moderate | [M - Br - CHO]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument: A 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 3-4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1-2 s.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: Record a background spectrum of the empty sample compartment (or a pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition Parameters (for EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of a bromine atom will be indicated by an isotopic cluster for bromine-containing fragments.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Technical Guide to the Safe Handling of 5-Bromo-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-Bromo-3-methylbenzofuran (CAS No. 33118-85-3). The information herein is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before use.

Chemical Identification and Physical Properties

This compound is a benzofuran derivative utilized in organic synthesis.[1] Understanding its physical characteristics is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | PubChem[2] |

| Molecular Weight | 211.05 g/mol | PubChem[2] |

| CAS Number | 33118-85-3 | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| Appearance | Clear, colorless liquid | CymitQuimica[1] |

| Storage Temperature | Ambient Temperature | Sigma-Aldrich[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Signal Word: Warning[2]

Pictograms:

| Pictogram | Hazard Class |

| GHS07 | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity |

Hazard Statements:

| Code | Statement | Classification |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[2] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[2] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A)[2] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation (Category 3)[2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for all procedures that may generate vapors or aerosols.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this substance:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact that can cause irritation.[4] |

| Skin and Body Protection | A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure. | Protects skin from accidental contact and contamination.[4] |

| Respiratory Protection | Not typically required if handled within a functional chemical fume hood. If aerosols or vapors may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | Prevents respiratory tract irritation. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.[5]

-

Use only non-sparking tools.

-

Ground and bond containers when transferring material.

Storage Conditions

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate action is necessary.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the intended application and are not available in public safety literature. Researchers must develop their own Standard Operating Procedures (SOPs) that incorporate the safety and handling precautions outlined in this guide and the substance's SDS.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. CAS 33118-85-3: 5-bromo-3-methyl-1-benzofuran | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-3-methyl-1-benzofuran | C9H7BrO | CID 12337500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-methyl-1-benzofuran | 33118-85-3 [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

The Crucial Role of Lipophilicity in the Drug Discovery of 5-Bromo-3-methylbenzofuran Derivatives: A Theoretical logP Analysis

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 5-Bromo-3-methylbenzofuran derivatives have emerged as a promising class of molecules in the pursuit of novel therapeutic agents. A critical physicochemical parameter governing the drug-like properties of these compounds is their lipophilicity, quantified by the partition coefficient (logP). This technical guide provides an in-depth analysis of the theoretical logP values of this compound derivatives, offering insights into their potential for drug development.

Understanding Lipophilicity and its Importance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (logP) is the most widely used measure of lipophilicity. An optimal logP value is crucial for a drug candidate to effectively traverse biological membranes and reach its target site. Both excessively high and low logP values can be detrimental to a compound's pharmacokinetic properties. Therefore, the in silico prediction of logP is an invaluable tool in the early stages of drug discovery, enabling the prioritization of compounds with favorable ADMET characteristics.

Methodologies for Theoretical logP Calculation

The theoretical calculation of logP, often denoted as clogP, can be performed using various computational methods. These methods can be broadly categorized as follows:

-

Atom-based methods: These approaches calculate logP by summing the contributions of individual atoms within a molecule. Each atom type is assigned a specific contribution value based on its element and local environment.

-

Fragment-based methods: In this approach, the molecule is dissected into a set of predefined structural fragments. The logP is then calculated by summing the contributions of these fragments, often with correction factors for interactions between them.

-

Property-based methods: These methods utilize various molecular descriptors, such as molecular weight, surface area, and polarizability, to predict logP through quantitative structure-property relationship (QSPR) models.

Several software packages and online platforms are available for the calculation of theoretical logP values, each employing different algorithms and databases for their predictions.

Theoretical logP Values of Substituted Benzofuran Derivatives

The following table presents the theoretical logP (clogP) values for a series of benzofuran derivatives, including brominated analogues. The data is adapted from a study by Malinowska et al. (2019), which utilized the OSIRIS Property Explorer program for calculations.[1] While not exclusively focused on this compound, this data provides valuable insights into the impact of various substituents on the lipophilicity of the benzofuran core.

| Compound ID | Structure | clogP |

| VIII | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran | 2.4327 |

| 1 | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | 1.7254 |

| 1a | 7-Acetyl-N-formyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 1.3276 |

| 1b | Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | 2.1533 |

| 1c | Ethyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | 2.4745 |

| 1d | 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | 3.0089 |

| 1e | 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)-2-bromoethanone | 3.3301 |

Data sourced from Malinowska et al., 2019.[1]

As illustrated in the table, the introduction of a bromine atom significantly increases the clogP value, indicating higher lipophilicity. For instance, the bromination at the 2-position (compound 1d ) raises the clogP from the parent compound's range. Further substitution with a second bromine atom (compound 1e ) leads to an even greater increase in lipophilicity. Conversely, the introduction of polar functional groups like a carboxylic acid (compound 1 ) or a formamide (compound 1a ) decreases the clogP, making the molecules more hydrophilic.

Experimental Protocols

The synthesis of various substituted benzofuran derivatives, including those with a 5-bromo-3-methyl core, has been reported in the literature. A general synthetic approach often involves the following key steps:

-

Ring formation: Construction of the benzofuran ring system through various cyclization reactions.

-

Substitution: Introduction of the bromo and methyl groups at the desired positions (5 and 3, respectively) of the benzofuran core.

-

Derivatization: Further modification of the core structure by introducing various substituents to modulate the physicochemical and biological properties of the final compounds.

For detailed synthetic procedures and characterization data, researchers are encouraged to consult relevant publications in the field of medicinal and organic chemistry.

Visualization of the In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico prediction of logP and its integration into the broader drug discovery process.

This workflow highlights the initial computational screening of a virtual library of compounds, where theoretical logP calculation plays a crucial role in filtering candidates with desirable lipophilicity. Promising compounds are then synthesized and subjected to experimental validation, with iterative cycles of optimization leading to the identification of a potential drug candidate.

Conclusion

The theoretical prediction of logP is an indispensable tool in the modern drug discovery paradigm. For the development of this compound derivatives as potential therapeutic agents, a thorough understanding and in silico evaluation of their lipophilicity are paramount. By leveraging computational methods to predict logP, researchers can efficiently screen and prioritize compounds with a higher probability of possessing favorable pharmacokinetic properties, thereby accelerating the journey from a promising scaffold to a clinically viable drug.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-3-methylbenzofuran with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-3-methylbenzofuran derivatives, which are important scaffolds in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide (this compound) and an organoboron compound (arylboronic acid). The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Mandatory Visualization

Caption: General workflow for the Suzuki coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-benzofuran derivatives with different arylboronic acids, which can be considered representative for this compound.

| Entry | Bromo-benzofuran Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Benzothiazole-oxime Pd(II) complex (0.1) | Cs₂CO₃ | Toluene | MW | 0.42 | 96 | [1] |

| 2 | Phenyl 6-bromo-1H-indene-2-carboxylate | 2,4-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 | [2] |

| 3 | 5-Bromosalicylaldehyde | Phenylboronic acid | NHC-Pd(II) complex (0.01) | K₂CO₃ | DMF | RT | 12 | 75 | [3] |

| 4 | Ethyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | 2-Quinolinealdoxime-Pd(II) complex (0.1) | K₂CO₃ | Toluene | MW | 0.38 | 97 | [4] |

| 5 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [5] |

| 6 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 90 | [6] |

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize the conditions for their specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[5]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, or Toluene)[2][5]

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[5]

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[5]

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Work-up:

-